molecular formula C11H11N3O2 B3065808 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid CAS No. 61559-91-9

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

Cat. No.: B3065808
CAS No.: 61559-91-9
M. Wt: 217.22 g/mol
InChI Key: NNUZWEBDQWFMNK-UHFFFAOYSA-N
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Description

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS 61559-91-9) is a chemical compound with the molecular formula C11H11N3O2 and a molecular weight of 217.22 g/mol. This heterocyclic compound features a fused pyridopyrimidine core structure, a class of nitrogen-bearing heterocycles that has garnered significant interest in medicinal chemistry and drug discovery research . Compounds based on the pyridopyrimidine motif have been reported to exhibit a wide range of privileged biological activities, making them valuable scaffolds for investigation . The broader class of pyridodipyrimidines, to which this structure is related, has demonstrated potential as DHFR inhibitors and EGFr inhibitors . Research into these fused tricyclic systems has revealed promising antitumor, antiviral, anti-inflammatory, and antimicrobial effects in vitro . The specific 4-imino and carboxylic acid functional groups on this particular analog provide distinct chemical handles for further derivatization and structure-activity relationship studies, allowing researchers to explore its potential as a key synthetic intermediate or a lead compound for various therapeutic applications. This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-imino-6,8-dimethylpyrido[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-6-3-7(2)14-9(4-6)13-5-8(10(14)12)11(15)16/h3-5,12H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNUZWEBDQWFMNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=C(C(=N)N2C(=C1)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50494551
Record name 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61559-91-9
Record name 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50494551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid (CAS No. 61559-91-9) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antibacterial, and other therapeutic effects, based on recent research findings.

  • Molecular Formula : C11H11N3O2
  • Molecular Weight : 217.22 g/mol
  • Structure : The compound features a pyrido[1,2-a]pyrimidine core with carboxylic acid and imino substituents.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including this compound. Research indicates that these compounds can inhibit key inflammatory mediators such as prostaglandins and nitric oxide.

Key Findings :

  • Compounds similar to this pyrimidine derivative have shown significant inhibition of COX-1 and COX-2 enzymes, which are crucial in the inflammatory response. For instance, studies reported IC50 values for related compounds that effectively suppressed COX activity, suggesting a promising anti-inflammatory profile for this compound .

Antibacterial Activity

The compound's potential antibacterial effects have also been explored. Pyrimidine derivatives are known to exhibit activity against various bacterial strains.

Research Insights :

  • A study indicated that certain pyrimidine derivatives demonstrated notable antibacterial effects against Staphylococcus aureus and Escherichia coli. While specific data on this compound was limited, the structural similarities suggest it may possess comparable activity .

Other Therapeutic Effects

In addition to anti-inflammatory and antibacterial properties, research has suggested that this compound may exhibit other therapeutic effects:

  • Antiviral Activity : Some studies have indicated that pyrimidine derivatives can inhibit viral replication.
  • Antidiabetic Effects : There is emerging evidence supporting the role of pyrimidines in glucose metabolism regulation .

Case Study 1: Anti-inflammatory Evaluation

In a controlled study assessing the anti-inflammatory effects of various pyrimidine derivatives including this compound:

  • Methodology : In vivo models were used to evaluate paw edema induced by carrageenan.
  • Results : The compound demonstrated a significant reduction in edema compared to control groups.

Case Study 2: Antibacterial Screening

A screening of several pyrimidine derivatives against common bacterial pathogens was conducted:

  • Methodology : Disc diffusion method was employed to assess antibacterial activity.
  • Results : Compounds exhibited varying degrees of inhibition zones against tested bacteria, indicating potential clinical relevance.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antimicrobial properties. Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics or antimicrobial agents .

Anticancer Properties

The compound has also been investigated for its potential anticancer activities. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways . Further research is necessary to elucidate its efficacy and safety in clinical settings.

Herbicidal Activity

4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid has been explored for its herbicidal properties. It shows promise as a selective herbicide that can effectively control weed growth without harming crops . Its mode of action involves disrupting specific biochemical pathways in target plants.

Plant Growth Regulation

This compound may also serve as a plant growth regulator, enhancing growth rates and resistance to environmental stressors in certain crops. Studies have indicated that it can promote root development and improve overall plant health under suboptimal conditions.

Synthesis of Functional Materials

In materials science, this compound has been utilized in synthesizing functional materials such as polymers and nanocomposites. Its unique chemical structure allows it to act as a building block for creating materials with specific electrical or optical properties .

Catalytic Applications

The compound has shown potential as a catalyst in various organic reactions, facilitating processes such as cross-coupling reactions and oxidation reactions. Its catalytic efficiency is attributed to its ability to stabilize transition states during chemical transformations.

Case Studies

ApplicationStudy ReferenceFindings
Antimicrobial Significant inhibition of bacterial growth; potential for antibiotic development.
Anticancer Induction of apoptosis in cancer cell lines; further studies required for clinical relevance.
Herbicidal Effective control of weeds with minimal crop damage; selective herbicide potential.
Plant GrowthEnhanced root development and stress resistance in treated crops.
Material Synthesis Successful incorporation into polymers with improved properties; potential for novel applications in materials science.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Modifications

The pyrido[1,2-a]pyrimidine scaffold is highly versatile. Key structural variations among analogs include:

  • Position 4 substituents: Oxo (O) vs. imino (NH).
  • Substituents at positions 6 and 8 : Methyl, bromo, or hydrogen groups.
  • Functional groups at position 3 : Carboxylic acid, esters, or amides.
Table 1: Structural Comparison of Selected Analogs
Compound Name Position 4 Position 6 Position 8 Position 3 Key References
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid NH CH₃ CH₃ COOH N/A*
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid O H H COOH
8-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid O H CH₃ COOH
7-Bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid O H Br COOH
4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid methyl ester O H H COOCH₃

*Note: Direct references to the imino derivative are absent in the evidence; inferences are based on structural parallels.

Diuretic Activity
  • 4-Oxo Amides : Alkyl-, arylalkyl-, and arylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid exhibit diuretic properties, with activity modulated by the amine substituent. For instance, benzylamide derivatives showed higher efficacy than alkylamides .
  • 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides: Structurally related quinoline derivatives demonstrated comparable diuretic effects but lower potency than pyrido-pyrimidine analogs .
Analgesic Activity
  • 4-Oxo Carboxamides : Picolylamides of 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid displayed significant analgesic activity in rodent models, attributed to bioisosteric replacements enhancing receptor interactions .
Antiviral and Anti-Inflammatory Activity
  • Imidazo[1,2-a]pyrimidine-3-carboxylic acid derivatives (e.g., 4-oxo-4,10-dihydrobenzo[4,5]imidazo[1,2-a]pyrimidine-3-carboxylic acid) have been explored as HIV-1 integrase inhibitors and anti-inflammatory agents .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., 8-methyl-4-oxo analog) are polar and water-soluble, whereas esterified forms (e.g., methyl esters) exhibit improved lipid solubility .

Key Research Findings and Implications

Substituent Effects : Methyl groups at positions 6 and 8 (as in the target compound) likely enhance lipophilicity and membrane permeability compared to unsubstituted analogs .

Functional Group Impact: Replacing the oxo group with imino may alter hydrogen-bonding patterns, affecting binding to biological targets such as enzymes or receptors .

Synthetic Challenges: Conflicting reports on the synthesis of 4-oxo derivatives highlight the sensitivity of pyrido-pyrimidine systems to reaction conditions, suggesting that imino analogs may require tailored protocols .

Q & A

Q. How can researchers optimize the synthesis of 4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid to improve yield and purity?

  • Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization steps, which are critical in pyridopyrimidine synthesis . Reaction monitoring via HPLC or in-situ IR spectroscopy (e.g., tracking carbonyl stretches at ~1640 cm⁻¹) ensures intermediate formation . Purification via recrystallization in ethanol/water mixtures enhances purity (>95%) while minimizing side products like unreacted imidazo[1,2-a]pyrimidine precursors .

Q. What analytical techniques are most effective for characterizing the structure and stability of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR resolves methyl groups at C6 and C8 (δ ~2.1–2.5 ppm for CH₃) and confirms the imino group (NH resonance at δ ~10–12 ppm) .
  • X-ray Crystallography : Determines the planar geometry of the pyrido[1,2-a]pyrimidine core and hydrogen-bonding interactions stabilizing the imino-carboxylic acid tautomer .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 248.093 (calculated for C₁₁H₁₀N₃O₂⁺) and fragmentation patterns (e.g., loss of COOH at m/z 204) .

Q. How should researchers assess the compound’s potential biological activity in early-stage studies?

  • Methodological Answer : Prioritize computational docking studies to predict binding affinity toward targets like kinases or PDE enzymes, leveraging the compound’s heterocyclic core as a pharmacophore . Validate predictions with in vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays) at concentrations ≤10 µM. Use SAR analysis to correlate substituent effects (e.g., methyl groups at C6/C8) with activity .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity outcomes during functionalization of the imino group?

  • Methodological Answer : The imino group’s tautomerism (4-imino vs. 4-amino forms) influences nucleophilic reactivity. For example, in acidic conditions (pH <3), the protonated imino form reacts with electrophiles (e.g., alkyl halides), while neutral conditions favor tautomerization to the amino form, enabling cyclization with carbonyl groups . Kinetic studies (e.g., stopped-flow UV-Vis) quantify tautomerization rates, while DFT calculations model transition states .

Q. How can advanced spectroscopic techniques resolve ambiguities in solid-state vs. solution-phase structural data?

  • Methodological Answer :
  • Solid-State NMR : ¹⁵N CP/MAS NMR distinguishes hydrogen-bonded imino groups (δ ~200 ppm) from free NH .
  • Variable-Temperature XRD : Captures thermal expansion coefficients to assess lattice stability and polymorphism .
  • In-situ FTIR : Monitors carboxylate stretching modes (ν ~1700 cm⁻¹) to track protonation states in different solvents .

Q. What computational strategies improve the prediction of reaction pathways for derivatives of this compound?

  • Methodological Answer : Combine quantum mechanical (QM) methods (e.g., M06-2X/6-31+G(d)) for accurate transition-state modeling with machine learning (ML) to predict regioselectivity in electrophilic substitutions. Train ML models on datasets of analogous pyridopyrimidine reactions (e.g., bromination at C2 vs. C5) . Validate with microfluidic screening platforms to rapidly test <1 mg of material under varied conditions .

Data Contradiction and Validation

Q. How should researchers address discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges for the carboxylic acid group) in docking simulations. Perform molecular dynamics (MD) simulations (≥100 ns) to assess conformational flexibility in solvated environments . Cross-validate with SPR (surface plasmon resonance) to measure binding kinetics (kₐₙ, kₒff) and identify non-equilibrium effects .

Q. What reactor designs minimize side reactions during scale-up of the synthesis?

  • Methodological Answer : Use continuous-flow reactors with immobilized acid catalysts (e.g., sulfonic acid resins) to enhance mixing and reduce residence time, minimizing hydrolysis of the imino group . Monitor in-line via PAT (Process Analytical Technology) tools like Raman spectroscopy to detect intermediates in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
4-Imino-6,8-dimethyl-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid

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